Cas no 2248284-20-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate is a specialized organic compound featuring a phthalimide core linked to a 3-(trifluoromethoxy)benzoate moiety. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly as an intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances lipophilicity and metabolic resistance, while the phthalimide component offers versatility in further functionalization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and other transformations. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for reproducible results in research and industrial applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate structure
2248284-20-8 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate
CAS No:2248284-20-8
MF:C16H8F3NO5
MW:351.23363494873
CID:6197862
PubChem ID:165761790
Update Time:2025-08-05

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • 2248284-20-8
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate
    • EN300-6518225
    • Inchi: 1S/C16H8F3NO5/c17-16(18,19)24-10-5-3-4-9(8-10)15(23)25-20-13(21)11-6-1-2-7-12(11)14(20)22/h1-8H
    • InChI Key: RHKAUPQWLXLJBW-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC=CC(=C1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O)(F)F

Computed Properties

  • Exact Mass: 351.03545684g/mol
  • Monoisotopic Mass: 351.03545684g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate (CAS No. 2248284-20-8)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate (CAS No. 2248284-20-8) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety and a 3-(trifluoromethoxy)benzoate substituent. These structural elements contribute to its potential biological activities and therapeutic applications.

The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety is a common scaffold in various bioactive molecules due to its ability to form stable and versatile structures. This moiety is often associated with compounds that exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. The presence of the 3-(trifluoromethoxy)benzoate substituent further enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Recent studies have explored the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that it may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate has also shown promise in cancer research. A study conducted by a team at the National Cancer Institute demonstrated that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation. These findings highlight the potential of this compound as a novel anticancer agent.

The neuroprotective properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate have also been investigated. Research published in the Journal of Neurochemistry revealed that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. This suggests that it may be useful in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Beyond its biological activities, the physical and chemical properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate are also noteworthy. The compound is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which facilitates its use in various experimental settings. Its stability under different conditions has been extensively studied, ensuring its reliability in both laboratory research and potential clinical applications.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate has been optimized to achieve high yields and purity levels. A common synthetic route involves the reaction of 3-(trifluoromethoxy)benzoic acid with an appropriate isoindoline derivative under controlled conditions. This process has been refined to minimize side reactions and impurities, ensuring that the final product meets stringent quality standards.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate (CAS No. 2248284-20-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.

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